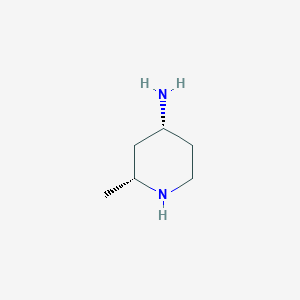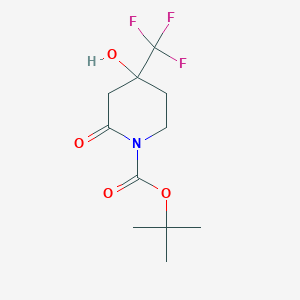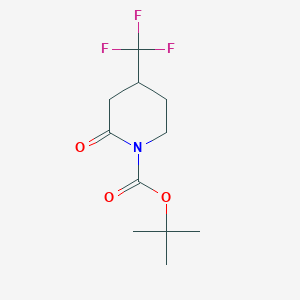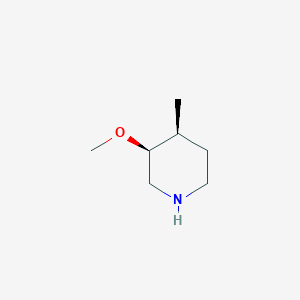
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its pyrrolidine ring, a hydroxyl group, and a phenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol involves several steps. One common method includes the preparation of pyroglutamic acid, followed by its conversion to pyroglutamate. This intermediate is then transformed into pyroglutamic acid alcohol, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Scientific Research Applications
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-Pyrrolidinemethanol, 4-hydroxy-1-(phenylmethyl)-, (2S,4S)-
- **2-Pyrrolidinemethanol, 4-hydroxy-1-(phenylmethyl)-, (2R,4R)-
- **2-Pyrrolidinemethanol, 4-hydroxy-1-(phenylmethyl)-, (2R,4S)-
Uniqueness
The (2S,4R) stereochemistry of 2-Pyrrolidinemethanol, 4-hydroxy-1-(phenylmethyl)- sets it apart from its isomers. This specific configuration can lead to different biological activities and interactions compared to other stereoisomers.
Properties
IUPAC Name |
(3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNWUQCOLGFNL-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B8191916.png)







![cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one](/img/structure/B8192001.png)
